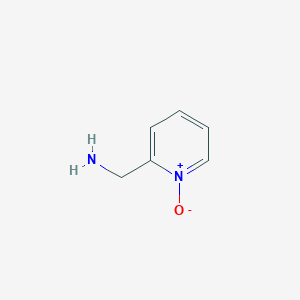

(2-Picolyl 1-oxide)amine

Übersicht

Beschreibung

“(2-Picolyl 1-oxide)amine” is a nitrogen-containing heterocyclic compound. It’s a derivative of pyridine, an organic compound that is abundant in nature with various biological activities .

Synthesis Analysis

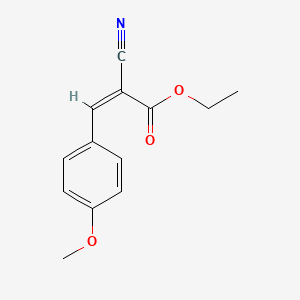

“this compound” can be synthesized from 2-pyridinecarboxaldehyde and the electron withdrawing 2-methoxy-5-nitroaniline . It’s also a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a nitrogen atom and two picolyl substituents . The geometrical parameters are consistent with the literature values .

Chemical Reactions Analysis

Amine oxides, such as “this compound”, are exothermic, second-order reaction products of tertiary amines and hydrogen peroxide . They can change from net cationic via zwitterionics to nonionics on going from low to high pH .

Physical and Chemical Properties Analysis

“this compound” is characterized as a metastable species that easily switches to other forms via external stimuli . A more polar solvent, a lower temperature, basic conditions, and an electron-withdrawing moiety contribute to the stabilities of aminals .

Wirkmechanismus

Target of Action

(2-Picolyl 1-oxide)amine, also known as 2-Picolylamine, is a common bidentate ligand and a precursor to more complex multidentate ligands . It is known to chelate metal ions , making metal ions such as copper (Cu) and zinc (Zn) its primary targets . These metal ions play crucial roles in various biological processes, including enzymatic reactions and cell growth .

Mode of Action

The compound interacts with its targets by forming stable complexes with metal ions . For instance, it has been found to coordinate with Cu(I) with two oxygen atoms of N-oxide and amide in the coupling process . This interaction results in changes in the chemical structure and properties of the metal ions, affecting their biological functions .

Biochemical Pathways

The compound’s interaction with metal ions can affect various biochemical pathways. For example, it has been used as a ligand for copper-catalyzed C–N cross-coupling of azoles and aryl halides . This reaction is part of the larger biochemical pathway of C–N bond formation, which is crucial for the synthesis of many biologically active compounds .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets and the specific biochemical pathways it affects. For instance, its role as a ligand in copper-catalyzed C–N cross-coupling reactions can lead to the formation of new organic compounds . In another example, it has potential anticancer properties due to its ability to chelate metal ions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent, temperature, acid–base conditions, and substituent effects can affect the stability of the compound and its dynamic covalent system . Furthermore, the presence of metal ions in the environment is crucial for the compound’s mode of action .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1-oxidopyridin-1-ium-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPPPTKCLUPFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)CN)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

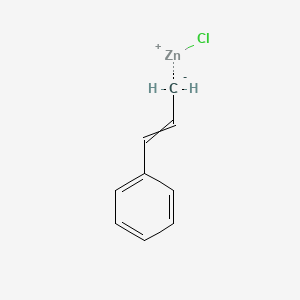

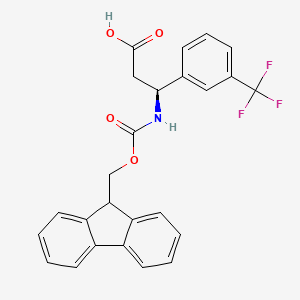

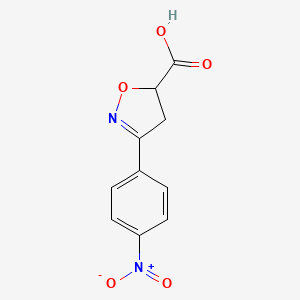

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

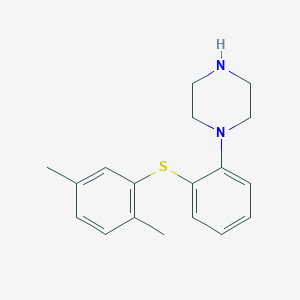

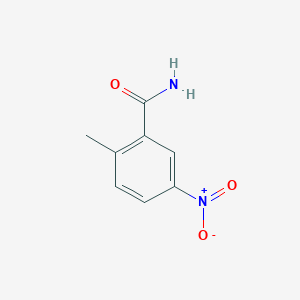

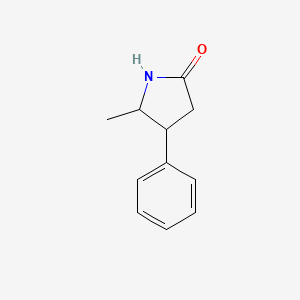

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)